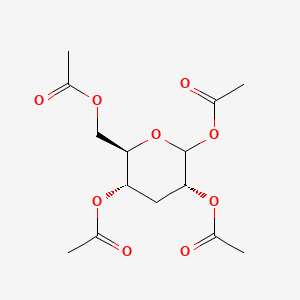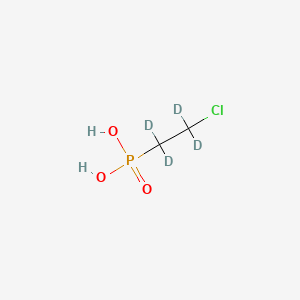
(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” is a chemical compound with the molecular formula C2H6ClO3P . It is also known by other names such as Ethephon-d4, 2-Chloroethanephosphonic-d4 Acid, Romtrel-d4, Tomathrel-d4 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of phosphonic acids, including “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid”, can be achieved through various methods. One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis . Other methods include the synthesis from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The exact mass of the molecule is 147.9994157 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid” include a molecular weight of 148.52 g/mol . The compound has a complexity of 86.9 and a topological polar surface area of 57.5 Ų . It has two hydrogen bond donor counts and three hydrogen bond acceptor counts .
Applications De Recherche Scientifique
Agriculture: Enhancing Plant Growth and Metabolite Biosynthesis
Ethephon-d4 is widely used in agriculture to regulate plant growth and metabolism. A study on Stevia rebaudiana showed that Ethephon-d4 application at various concentrations significantly influenced leaf biomass and metabolite biosynthesis . The application of Ethephon-d4 on seeds and seedlings notably increased the production of steviol glycosides, compounds that are beneficial for diabetic patients due to their sweetness and non-impact on blood glucose levels .
Horticulture: Improving Nut Quality and Postharvest Life
In horticulture, Ethephon-d4 plays a crucial role in the ripening process and quality improvement of nuts. Research on macadamia nuts revealed that preharvest Ethephon-d4 application affected biochemical components and polyphenol oxidase activity, which are critical for the nut’s shelf life and quality .
Crop Science: Modulating Nitrogen Utilization Efficiency
Ethephon-d4 has been found to reduce nitrogen uptake in maize but improve nitrogen utilization efficiency (NUE). A three-year field study demonstrated that Ethephon-d4 applications altered NUE indices, such as agronomic efficiency and recovery efficiency, which are vital for sustainable crop production .
Phytochemistry: Enhancing Secondary Metabolite Production
Ethephon-d4 is instrumental in increasing the production of secondary metabolites in plants. For instance, its application on Stevia rebaudiana seeds and seedlings significantly boosted the content of steviol glycosides, sucrose, glucose, and fructose in the leaves .
Plant Physiology: Regulating Senescence and Abscission
Ethephon-d4 induces senescence and abscission in plants, which is essential for the timely harvest of crops. It triggers responses such as leaf and hull senescence, stem elongation, and fruit and nut abscission, optimizing the harvesting process .
Food Science: Enhancing Sweetener Production
In the food industry, Ethephon-d4’s role in enhancing the production of natural sweeteners like steviol glycosides is significant. These sweeteners are a healthier alternative to synthetic sweeteners, especially for diabetic individuals .
Mécanisme D'action
Target of Action
The primary target of Ethephon-d4 is the rubber tree (Hevea brasiliensis) . Ethephon, the non-deuterated form of Ethephon-d4, is commonly used to enhance latex productivity in rubber trees .
Mode of Action
Ethephon-d4, like Ethephon, is an ethylene generator . Ethylene is a plant hormone that triggers diverse responses in plants, such as fruit ripening, leaf senescence, stem elongation, and nut abscission . Ethephon-d4 might influence the formation of the actin cytoskeleton at the end of laticifers by regulating the expression of profilin and formin, thereby delaying laticifer plugging .
Biochemical Pathways
Ethephon-d4 affects several biochemical pathways. The acceleration of glycolytic pathway supplying precursors for the biosynthesis of isopentenyl pyrophosphate (IPP) and natural rubber is a major effect of Ethephon-d4 . It also affects the Calvin cycle, a photosynthetic carbon fixation pathway .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .
Result of Action
The application of Ethephon-d4 can lead to increased latex production in rubber trees . This is primarily due to the acceleration of latex regeneration and the prolongation of the flow of latex .
Propriétés
IUPAC Name |
(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPGUMQDCGORJQ-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethephon-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


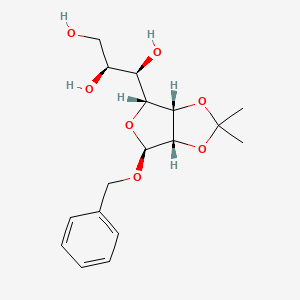
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
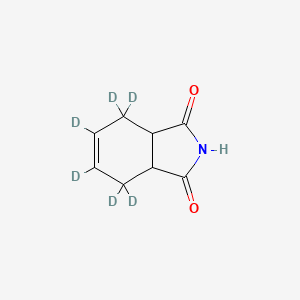

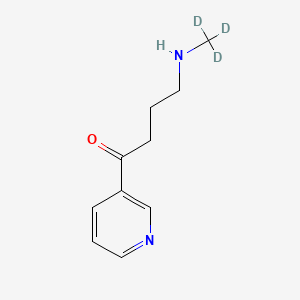
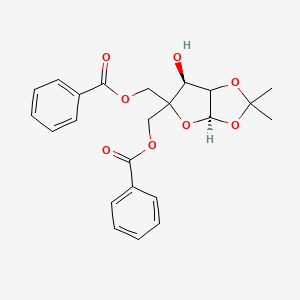
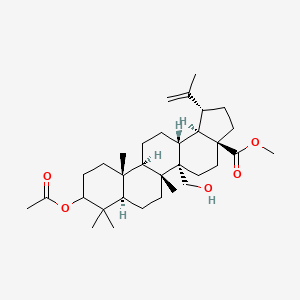
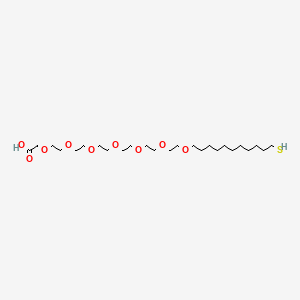
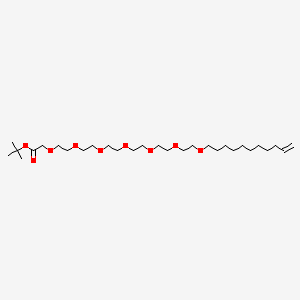
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)


